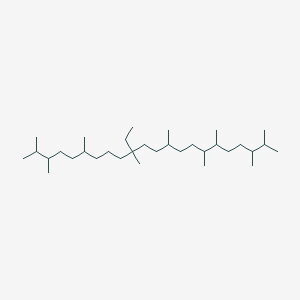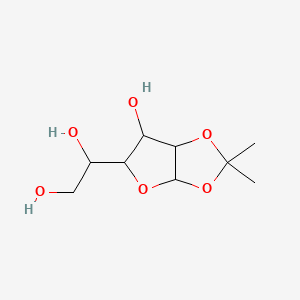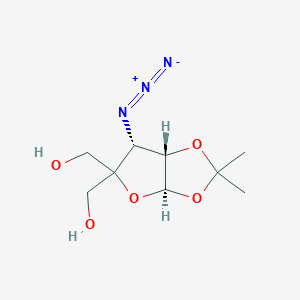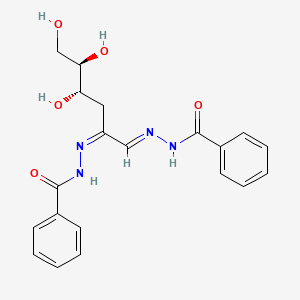
Oxyntomodulin (porcine, bovine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the preproglucagon gene. It is found in porcine and bovine species, and is a member of the glucagon family. OXM has been shown to have a variety of metabolic and physiological effects in both in vivo and in vitro studies. OXM is considered to be a promising therapeutic agent for the treatment of obesity, diabetes, and metabolic disorders.
Scientific Research Applications
Role in Metabolism and Feeding
Scientific Field
Endocrinology and Metabolism
Application Summary
Oxyntomodulin (porcine, bovine) is an endogenous preproglucagon-derived neuropeptide that plays a significant role in modulating feeding and metabolism .
Methods of Application
Oxyntomodulin is secreted by intestinal L-cells . It acts as a GLP-1 receptor agonist, increasing cAMP production .
Results or Outcomes
Oxyntomodulin has been found to inhibit gastric acid secretion in rat stomach . It is also a weak glucagon receptor agonist .
Role in Photoreceptor Outer Segments Purification
Scientific Field
Ophthalmology and Cell Biology
Application Summary
Oxyntomodulin (porcine, bovine) has been used in the large-scale purification of porcine or bovine photoreceptor outer segments for phagocytosis assays on retinal pigment epithelial cells .
Methods of Application
The protocol involves the use of ultracentrifugation and sucrose gradient for the purification of photoreceptor outer segments .
Results or Outcomes
The purified photoreceptor outer segments can be used for phagocytosis assays on retinal pigment epithelial cells .
Role in Appetite Suppression and Food Intake Reduction
Scientific Field
Endocrinology and Nutrition
Application Summary
Oxyntomodulin (porcine, bovine) has been found to suppress appetite and reduce food intake in humans .
Methods of Application
Oxyntomodulin is released from the gut postprandially, in proportion to energy intake . It has been studied in a randomized, double-blind, placebo-controlled, cross-over study .
Results or Outcomes
Infusion of Oxyntomodulin significantly reduced ad libitum energy intake at a buffet meal (mean decrease, 19.3 ± 5.6%; P < 0.01) and caused a significant reduction in scores for hunger . In addition, cumulative 12-h energy intake was significantly reduced by infusion of Oxyntomodulin (mean decrease, 11.3 ± 6.2%; P < 0.05) .
properties
CAS RN |
62340-29-8 |
|---|---|
Product Name |
Oxyntomodulin (porcine, bovine) |
Molecular Formula |
C192H295N59O60S |
Molecular Weight |
4421.86 |
synonyms |
Alternative Names: Glucagon (1-37), Enteroglucagon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



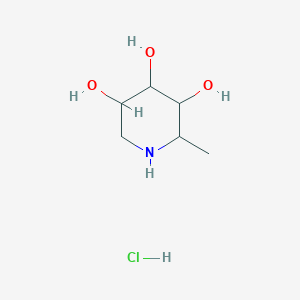
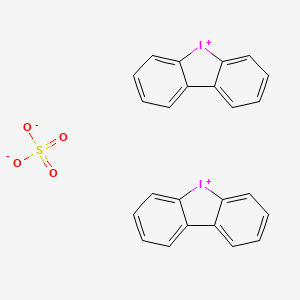
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
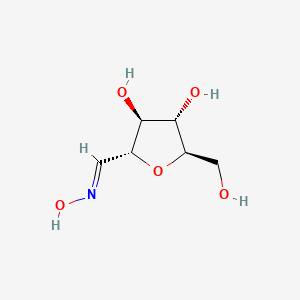
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)


